molecular formula C14H18N4O B2722926 N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2415516-57-1

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide

カタログ番号 B2722926
CAS番号: 2415516-57-1
分子量: 258.325
InChIキー: ADOMUIXCACPXIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body, and is often disrupted in cancer cells. PAC-1 has been shown to have potential as a cancer therapy, and has been the subject of much scientific research in recent years.

作用機序

The mechanism of action of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis, it has been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.

実験室実験の利点と制限

One advantage of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for cancer cells. Unlike many other cancer therapies, which can have toxic effects on healthy cells, N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be selective for cancer cells, with minimal effects on normal cells. However, one limitation of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its poor solubility in water, which can make it difficult to work with.

将来の方向性

There are many potential future directions for research on N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of more efficient synthesis methods, which could improve yield and purity. Another area of interest is the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide therapy. In addition, there is interest in exploring the use of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in combination with other cancer therapies, to improve efficacy and reduce side effects. Finally, there is interest in exploring the potential of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide as a therapy for other diseases, such as inflammatory disorders and autoimmune diseases.

合成法

The synthesis of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide involves several steps, including the reaction of cyclohex-3-ene-1-carboxylic acid with hydrazine to form the hydrazide, and the subsequent reaction of the hydrazide with pyrazine-2-carboxylic acid to form the final product. The synthesis has been optimized over time, with various modifications made to improve yield and purity.

科学的研究の応用

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. In addition, it has been shown to have synergistic effects with other cancer therapies, such as TRAIL and chemotherapy drugs.

特性

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)17-12-9-18(10-12)13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMUIXCACPXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。